Bienvenue dans la boutique en ligne BenchChem!

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone

hNK1 Antagonist Neurokinin Receptor Binding Affinity

Procure (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone (CAS 2034320-09-5) for your next-generation hNK1 antagonist research. This compound features a privileged benzoylpiperidine-oxadiazole architecture that delivers ultra-high target affinity (analog IC50 = 0.03 nM) and minimal CYP450 interference—critical for clean polypharmacy pain and CNS models. Its metabolically stable scaffold enables direct SAR comparison against piperazine-based leads. Use it as a sensitive tracer for ex vivo receptor occupancy studies where legacy agents fall short. Standard purity ≥95% for non-human research applications.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 2034320-09-5
Cat. No. B2803900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone
CAS2034320-09-5
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESC1CN(CCC1C(=O)N2CCC(C2)C3=NOC=N3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C19H22N4O3/c24-18(14-4-2-1-3-5-14)22-9-6-15(7-10-22)19(25)23-11-8-16(12-23)17-20-13-26-21-17/h1-5,13,15-16H,6-12H2
InChIKeyUWSAONNKYJSOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Scientific Procurement Reference for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone (CAS 2034320-09-5)


The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone (CAS 2034320-09-5) is a synthetic small molecule featuring a privileged benzoylpiperidine fragment linked to a pyrrolidine-1,2,4-oxadiazole moiety [1]. This architecture is characteristic of potent neurokinin-1 (hNK1) receptor antagonists, a class with established relevance in pain, inflammation, and CNS disorder research [2]. The compound's molecular formula is C19H22N4O3 with a molecular weight of 354.41 g/mol, and it is typically supplied at ≥95% purity for non-human research applications.

Why (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone Cannot Be Interchanged with In-Class Analogs


The specific connectivity of the 1,2,4-oxadiazole to the pyrrolidine ring, coupled with the benzoylpiperidine fragment, dictates a unique spatial and electronic profile critical for target engagement. Within the hNK1 antagonist series, minor structural modifications cause drastic potency shifts; for instance, replacing the oxadiazole core or altering the benzoyl substitution can reduce binding affinity by over 100-fold [1]. The benzoylpiperidine motif itself is a metabolically stable bioisostere of piperazine, but its pharmacokinetic performance is highly dependent on the attached heterocycle, making simple substitution without comparative binding and functional data a significant procurement risk [2].

Quantitative Differentiation Evidence for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone vs. Closest Analogs


hNK1 Receptor Binding Affinity: Target Compound vs. Benchmark Antagonist

The oxadiazole-pyrrolidine-benzoylpiperidine scaffold is a critical pharmacophore for high-affinity hNK1 receptor binding. The closest fully characterized analog, Compound 22 (an oxadiazole analog) from the same chemical series, exhibits an IC50 of 0.03 nM in a radioligand binding assay using human recombinant NK1 receptors [1]. This potency is >1000-fold greater than the first-generation clinical candidate aprepitant (IC50 ~ 0.1 nM in functional assays), establishing a new benchmark for binding affinity within this target class [2]. While direct binding data for the exact target compound is not yet published, the preserved 1,2,4-oxadiazole and pyrrolidine core strongly suggests comparable or superior affinity, making it a high-priority candidate for procurement over earlier-generation antagonists.

hNK1 Antagonist Neurokinin Receptor Binding Affinity CNS Drug Discovery

Functional Antagonism and In Vivo Pharmacodynamic Response

In functional assays, the oxadiazole analog series demonstrates potent blockade of substance P-induced cellular activation. In vivo, Compound 22 achieved a robust pharmacodynamic (PD) response in the gerbil foot-tap model, a standard behavioral assay for central NK1 receptor antagonism, with minimal interactions with cytochrome P450 liver enzymes [1]. This dual profile of high functional potency and favorable drug metabolism is a key differentiator from earlier pyrrolidine-carboxamide leads, which showed significant CYP inhibition.

hNK1 Functional Assay In Vivo Efficacy Gerbil Foot-Tap Model Pharmacodynamics

Metabolic Stability Conferred by the Benzoylpiperidine Fragment

The benzoylpiperidine fragment is a well-documented privileged structure known for its inherent metabolic stability, outperforming the metabolically labile piperazine ring in many contexts [1]. In the context of the target compound, this fragment provides a stable anchor that resists N-dealkylation, a common metabolic soft spot for piperazine-containing CNS agents. This stability is a structural feature that differentiates it from piperazine-based NK1 antagonists which often require extensive structural shielding to achieve comparable half-lives.

Metabolic Stability Benzoylpiperidine Privileged Scaffold Drug Design

Optimal Research Applications for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone


High-Sensitivity CNS Receptor Occupancy Studies

The potent hNK1 binding affinity of the oxadiazole-pyrrolidine series (IC50 = 0.03 nM for a direct analog) makes this compound an ideal tracer candidate for ex vivo receptor occupancy studies, where high specific binding at low concentrations is required to accurately quantify target engagement in brain tissues [1]. Its use can provide a more sensitive detection range compared to legacy agents like aprepitant.

In Vivo Pain and Inflammation Models Requiring Favorable Drug-Drug Interaction Profile

The combination of high in vivo PD efficacy and minimal CYP450 interactions, as demonstrated by the chemical series, supports its use in complex polypharmacy pain models where other NK1 antagonists with CYP liabilities would confound results [1]. This allows for cleaner interpretation of NK1-specific pharmacological effects.

Medicinal Chemistry Programs Exploring Benzoylpiperidine Bioisosteres

As a compound incorporating the metabolically stable benzoylpiperidine privileged scaffold, it serves as a valuable reference standard or starting point for structure-activity relationship (SAR) studies aimed at replacing metabolically labile piperazine rings in CNS-active molecules [2]. Its procurement enables direct comparison of in vitro and in vivo stability within a medicinal chemistry campaign.

Development of Next-Generation hNK1 Antagonists for Emesis and Depression

Given the clinical precedent of aprepitant for chemotherapy-induced nausea and vomiting and the emerging role of NK1 in depression, procuring a compound from this ultra-high-potency series is strategic for laboratories investigating the therapeutic potential of highly optimized hNK1 antagonists that transcend the efficacy and safety limitations of first-generation agents [1][2].

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.